An In-Depth Technical Guide to Boc-NH-PEG4-amine: Structure, Properties, and Core Applications
An In-Depth Technical Guide to Boc-NH-PEG4-amine: Structure, Properties, and Core Applications
Introduction: The Strategic Importance of a Bifunctional Linker
In the intricate fields of bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development, the linker molecule is not merely a passive spacer but a critical component that dictates the success of the final construct.[1] Boc-NH-PEG4-amine, a heterobifunctional linker, has emerged as an indispensable tool for researchers and drug developers. Its structure features a discrete tetraethylene glycol (PEG4) chain, which imparts flexibility and enhances the hydrophilicity of conjugates, thereby improving the solubility and pharmacokinetic properties of the parent molecule.[2][3][4][5]
One terminus of the molecule is a primary amine (-NH2), readily available for conjugation, while the other is a primary amine protected by a tert-butoxycarbonyl (Boc) group.[6] This orthogonal design is the key to its utility, allowing for controlled, sequential conjugation reactions. The Boc group is stable under a variety of conditions but can be cleanly removed under mild acidic conditions, revealing a second primary amine for subsequent modification.[7] This guide provides a comprehensive technical overview of Boc-NH-PEG4-amine, its molecular characteristics, and field-proven protocols for its application.
Molecular Profile and Physicochemical Properties
Understanding the precise molecular characteristics of Boc-NH-PEG4-amine is fundamental to its effective use in experimental design and data interpretation. The molecule's structure is defined by a central PEG4 spacer flanked by a Boc-protected amine and a free primary amine.
Core Structural and Physical Data
The quantitative data for Boc-NH-PEG4-amine are summarized below. These values are essential for calculating molar quantities for reactions, interpreting analytical data, and ensuring the correct compound is being used.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | [PubChem CID: 11688612][8] |
| Molecular Formula | C15H32N2O6 | [PubChem CID: 11688612][8] |
| Molecular Weight (MW) | 336.42 g/mol | [PubChem CID: 11688612][8] |
| Exact Mass | 336.22603674 Da | [PubChem CID: 11688612][8] |
| CAS Number | 811442-84-9 | [TCI Chemicals] |
| Physical State | Liquid at 20°C | [TCI Chemicals] |
| Purity (Typical) | >90.0% (HPLC) | [TCI Chemicals] |
Structural Diagram
The diagram below illustrates the key functional components of the Boc-NH-PEG4-amine molecule, highlighting the Boc-protecting group, the flexible PEG4 spacer, and the reactive primary amine.
Caption: Functional block diagram of Boc-NH-PEG4-amine.
Key Applications in Research and Drug Development
The unique bifunctional and hydrophilic nature of Boc-NH-PEG4-amine makes it a versatile linker in several advanced applications.
-
Bioconjugation: PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or oligonucleotides, is a proven strategy to enhance therapeutic properties.[2][9] It can increase circulation half-life, improve stability, and reduce immunogenicity.[4][5][9] Boc-NH-PEG4-amine allows for precise, site-specific PEGylation.
-
PROTAC Development: In the rapidly advancing field of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy.[1] The length and flexibility of the PEG4 chain in Boc-NH-PEG4-amine are crucial for facilitating the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) that leads to protein degradation.[1]
-
Drug Delivery: By improving the water solubility of hydrophobic drugs, PEG linkers like Boc-NH-PEG4-amine make them more suitable for administration and can be incorporated into more complex drug delivery systems.[2][3][4]
Experimental Protocols and Methodologies
The following protocols are provided as a guide for the two most common reaction steps involving Boc-NH-PEG4-amine: Boc-group deprotection and subsequent conjugation of the newly freed amine.
Protocol 1: Boc Group Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective due to its strength and volatility, which simplifies its removal post-reaction.
Causality: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free primary amine.
Materials:
-
Boc-NH-PEG4-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve Boc-NH-PEG4-amine in anhydrous DCM (e.g., 10 mL DCM per 1 mmol of substrate).
-
Acidification: Cool the solution in an ice bath (0°C). Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM.
-
Carefully neutralize the solution by washing with saturated sodium bicarbonate solution. Caution: CO2 evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected H2N-PEG4-amine. The product is often a TFA salt if the neutralization step is omitted, which may be suitable for direct use in the next step.
-
Protocol 2: Conjugation to an NHS Ester
Once deprotected, the resulting primary amine can be readily conjugated to an amine-reactive electrophile, such as an N-hydroxysuccinimide (NHS) ester.
Causality: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS as a byproduct.[11] The reaction is pH-dependent; a slightly basic pH (8.0-9.0) ensures the amine is deprotonated and thus maximally nucleophilic, while minimizing hydrolysis of the NHS ester.[12]
Materials:
-
Deprotected H2N-PEG4-amine (from Protocol 1)
-
Molecule functionalized with an NHS ester
-
Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[13]
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5).[12]
Step-by-Step Procedure:
-
Dissolution: Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.[14] Dissolve the H2N-PEG4-amine in the reaction buffer.
-
Reaction Initiation: Add the NHS ester solution to the amine solution. A molar excess (1.5-5 equivalents) of the amine is often used to drive the reaction to completion. If performing in an organic solvent, add 2-3 equivalents of DIPEA or TEA.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Protect from light if using fluorescent dyes.[14]
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: The final conjugate is typically purified to remove excess reagents and byproducts. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.[9][][16]
Workflow Visualization
The following diagram outlines the sequential process of deprotection followed by conjugation, a common workflow utilizing Boc-NH-PEG4-amine.
Caption: A typical experimental workflow using Boc-NH-PEG4-amine.
Conclusion
Boc-NH-PEG4-amine is a high-utility molecular tool whose value lies in its precisely defined structure and bifunctional nature. The combination of a reactive primary amine, a stable yet easily removable Boc-protecting group, and a hydrophilic PEG4 spacer provides researchers with a robust platform for controlled, stepwise synthesis. This enables the construction of complex bioconjugates, advanced drug delivery systems, and highly efficacious PROTACs. The protocols and data presented in this guide offer a validated framework for harnessing the full potential of this versatile linker in demanding research and development applications.
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